molecular formula C20H20N2OS B3011816 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 392239-28-0

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B3011816
CAS RN: 392239-28-0
M. Wt: 336.45
InChI Key: LKRHZBDLVBXHLU-UHFFFAOYSA-N
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Description

“N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide” is an organic compound . It is also known as "Benzanilide, n,4-di-tert-butyl-" . The molecular weight of this compound is 309.4452 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroanalytical methods . For instance, NMR and IR spectroscopy can be used to confirm the structure of the synthesized derivatives .

Scientific Research Applications

Anticancer Evaluation N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide derivatives have been synthesized and evaluated for anticancer activity. A series of such compounds demonstrated moderate to excellent anticancer activity against various cancer cell lines including breast, lung, colon, and ovarian cancer, showing higher activity than certain reference drugs (Ravinaik et al., 2021).

Antimicrobial Agents These compounds have also been synthesized as antimicrobial agents. A study synthesized derivatives showing significant antimicrobial activity, particularly against Gram-positive strains and Candida strains (Bikobo et al., 2017).

Antifungal Agents Another application includes antifungal agents. Compounds derived from this compound have been screened for their antifungal activity, with some synthesized molecules exhibiting significant effects (Narayana et al., 2004).

Aqueous Fluoride Chemosensors The compound has been studied for its role in fluorescent sensing mechanisms. A detailed study using DFT/TDDFT methods revealed its potential in sensing applications, particularly for aqueous fluoride chemosensors (Chen et al., 2014).

Adenosine Receptor Selectivity Investigations into adenosine receptors have identified this compound derivatives as potential ligands, showing promise for selectivity and potency at various adenosine receptor subtypes (Inamdar et al., 2013).

Neuraminidase Inhibitory Activity this compound derivatives have also been synthesized and evaluated for their neuraminidase inhibitory activities, demonstrating potential as influenza virus inhibitors (Wu et al., 2015).

Supramolecular Gelators These derivatives have been explored as supramolecular gelators, contributing to the understanding of non-covalent interactions and gelation behavior in various solvents (Yadav & Ballabh, 2020).

Future Directions

Future research could focus on the synthesis and characterization of “N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide” and its derivatives. The biological activities of these compounds could also be explored further .

properties

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-20(2,3)16-11-9-14(10-12-16)17-13-24-19(21-17)22-18(23)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRHZBDLVBXHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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